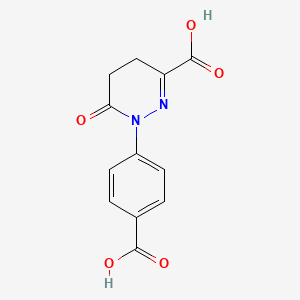

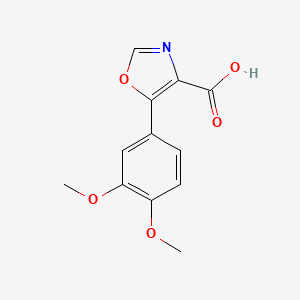

![molecular formula C12H15BrClNO B1344548 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 1119452-43-5](/img/structure/B1344548.png)

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide (BCPBA) is an organic compound belonging to the class of organic compounds known as amides. It is a white crystalline solid with a molecular weight of 275.58 g/mol and a melting point of 86-90°C. BCPBA has a variety of uses in both scientific research and industrial applications. It is used as a reagent in organic synthesis, a catalyst for the synthesis of various organic compounds, and a precursor for the synthesis of pharmaceuticals. BCPBA is also used in the production of polymers, plastics and surfactants.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, similar in structure to the target compound, has shown that these compounds possess significant antibacterial and antifungal properties. Their synthesis involves the copper-catalyzed arylation of acrylic and methacrylic acid amides, leading to potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Kinetic and Mechanism Studies

Kinetic studies on substituted 4-chloro-N-phenylbutanamides, which share a structural similarity with the target compound, have revealed insights into their behavior in basic solutions. These compounds undergo ring closure and subsequent hydrolysis, providing valuable information on their chemical reactivity and potential applications in synthetic organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Antimicrobial Agents

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents highlight the process of creating compounds with significant antimicrobial properties. Through a series of reactions involving bromophenyl methyl cyanide, researchers synthesized compounds screened for antimicrobial activity, indicating a pathway for developing new antibiotics or antifungal agents (Doraswamy & Ramana, 2013).

Application in Organic Synthesis

Studies on the bromination of 2,4-difunctional esters and their reactions with nucleophilic reagents demonstrate the utility of such compounds in organic synthesis. These reactions offer insights into the selective introduction of functional groups and the potential for creating complex organic molecules, which could be useful in drug synthesis and material science (Pevzner, 2003).

Electronic and Non-Linear Optical Properties

Research on the selective arylation of bromo-substituted compounds via Pd-catalyzed Suzuki cross-coupling reactions provides data on their reactivity, electronic, and non-linear optical properties. This information is crucial for the development of materials with specific electronic or optical characteristics, which could find applications in electronics, photonics, and material sciences (Nazeer et al., 2020).

Propriétés

IUPAC Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRCPQSIPYFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

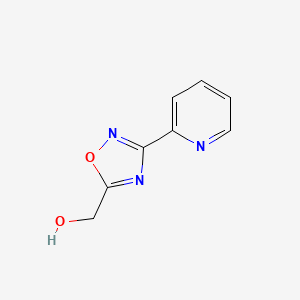

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

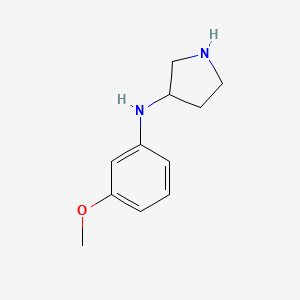

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

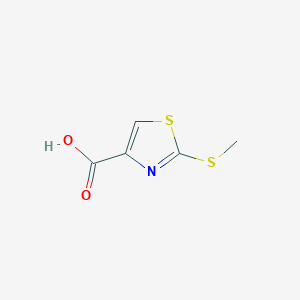

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)